Boc-His(Boc)-OH.DCHA
Overview
Description
Boc-His(Boc)-OH.DCHA, also known as N-alpha-N-im-di-t-boc-L-histidine dicyclohexylammonium salt, is a protected form of the amino acid histidine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has the molecular formula C28H48N4O6 and a molecular weight of 536.70 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Boc)-OH.DCHA involves the protection of the amino and imidazole groups of histidine with tert-butyloxycarbonyl (Boc) groups. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The protected histidine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is typically purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Boc-His(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc groups using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using carbodiimide-based coupling reagents.
Common Reagents and Conditions
Major Products Formed
Deprotected Histidine: Removal of Boc groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Boc-His(Boc)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The primary mechanism of action of Boc-His(Boc)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free histidine can participate in various biochemical processes, including enzyme catalysis and metal ion coordination .
Comparison with Similar Compounds
Similar Compounds
Boc-his(bom)-OH: Another protected form of histidine, where the imidazole group is protected with a benzyloxymethyl (Bom) group.
Fmoc-his(Trt)-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group.
Uniqueness
Boc-His(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides enhanced stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMQHNUPJENDC-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185580 | |
Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31687-58-8 | |
Record name | L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31687-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031687588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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